![molecular formula C7H6N2OS2 B2993830 2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 554423-03-9](/img/structure/B2993830.png)
2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Proteomics Research
“2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization to understand their complex roles in various biological processes .
Synthesis of Thieno[3,2-d]pyrimidine Derivatives
This compound can be used as a versatile synthon for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . These derivatives are synthesized by heating thiophene-2-carboxamides in formic acid .
Synthesis of Thienopyrimidine-2,4-diones
Thienopyrimidine-2,4-diones can be synthesized by heating 3-amino-thiophene-2-carboxamides with this compound . This process involves pyrimidine ring closure .
Synthesis of Thieno[3,4-b]pyridine Derivatives
This compound can also be used in the synthesis of thieno[3,4-b]pyridine derivatives . This is achieved by refluxing a mixture of β-keto amide derivatives and potassium carbonate in ethanol or ethylene glycol .
Antimycobacterial Activity
Some compounds synthesized using “2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one” have shown very good antimycobacterial activity . This suggests that thienopyrimidinones as a class have potential to be developed as antitubercular agents .
Non-Cytotoxicity
The active compounds synthesized using this compound were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic . This is an important property for compounds that are being developed for therapeutic use .
Mécanisme D'action
Target of Action
The primary target of 2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one is Cyt-bd , a type of cytochrome found in bacteria . This compound has been shown to inhibit Cyt-bd, which plays a crucial role in the energy metabolism of bacteria .
Mode of Action
It is known to inhibit cyt-bd, which likely disrupts the energy metabolism of bacteria, leading to their death .
Biochemical Pathways
The inhibition of Cyt-bd by 2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one affects the ATP production in bacteria . ATP, or adenosine triphosphate, is the main energy source for many cellular processes. Disrupting its production can lead to cell death .
Result of Action
The inhibition of Cyt-bd and disruption of ATP production by 2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one can lead to the death of bacteria . This makes the compound potentially useful as an antimicrobial agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one. For instance, the compound is recommended to be stored at room temperature . Additionally, the compound’s effectiveness can be influenced by the specific strain of bacteria it is acting upon .
Propriétés
IUPAC Name |
3-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c1-9-6(10)4-2-3-12-5(4)8-7(9)11/h2-3H,1H3,(H,8,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHNKLQNNXOOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC1=S)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2993747.png)
![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone](/img/structure/B2993748.png)
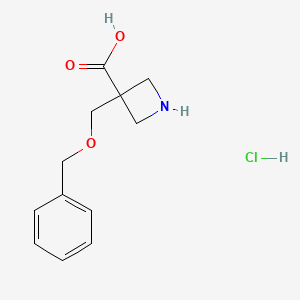
![S-[2-[(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2993750.png)
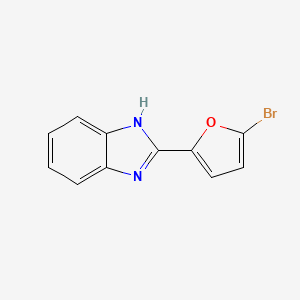
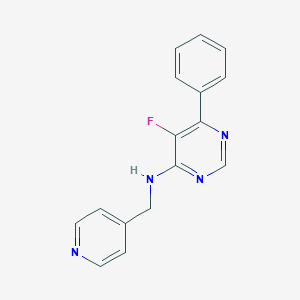
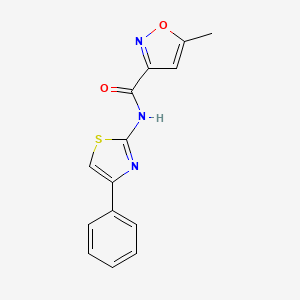
amine hydrobromide](/img/no-structure.png)
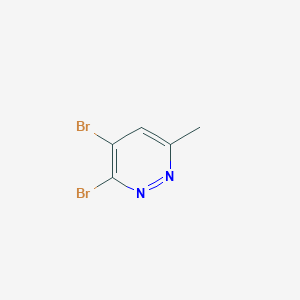
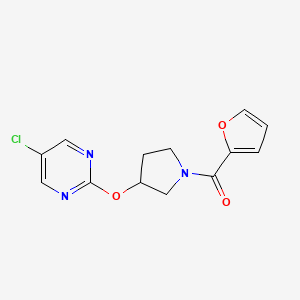
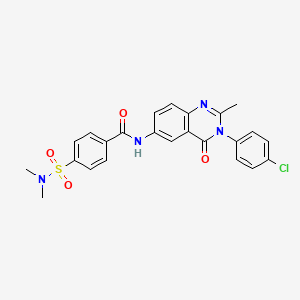
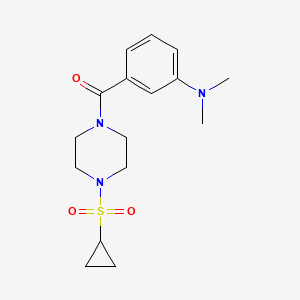
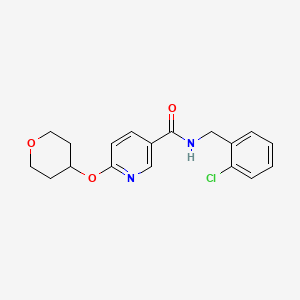
![5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993770.png)